2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a fluorophenyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone core and subsequent functionalization with the chlorobenzyl and fluorophenyl groups. Common synthetic routes may include:
Formation of the Thioxoimidazolidinone Core: This step often involves the reaction of a suitable amine with carbon disulfide and an appropriate carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Chlorobenzyl chloride, fluorobenzene derivatives
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the thioxoimidazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H21ClFN3O3S |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H21ClFN3O3S/c1-33-22-9-5-4-8-20(22)28-23(31)14-21-24(32)30(18-12-10-17(27)11-13-18)25(34)29(21)15-16-6-2-3-7-19(16)26/h2-13,21H,14-15H2,1H3,(H,28,31) |
InChI Key |
PGCXVNPLGFCCDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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